molecular formula C14H18N4O2S B7553955 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine

5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine

Cat. No. B7553955
M. Wt: 306.39 g/mol
InChI Key: VJZUVVAAFAULRW-UHFFFAOYSA-N
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Description

5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is an inhibitor of a specific protein that plays a critical role in various biochemical and physiological processes.

Mechanism of Action

5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine inhibits PKR by binding to its catalytic domain. This prevents PKR from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of PKR has been shown to have various effects on cellular processes, including the regulation of gene expression, the inhibition of viral replication, and the modulation of the immune response.
Biochemical and Physiological Effects:
The inhibition of PKR by 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has various biochemical and physiological effects. For example, this compound has been shown to inhibit the replication of various viruses, including herpes simplex virus, human cytomegalovirus, and hepatitis C virus. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has several advantages for lab experiments. This compound is highly specific for PKR and does not inhibit other kinases. Additionally, 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine is stable and can be easily synthesized in large quantities. However, one limitation of this compound is that it has poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine. One potential direction is the development of more potent and selective inhibitors of PKR. Additionally, the use of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine in combination with other inhibitors or drugs could lead to the development of new treatments for viral infections and inflammatory diseases. Finally, the study of the downstream effects of PKR inhibition could lead to a better understanding of the role of this protein in various cellular processes.

Synthesis Methods

The synthesis of 5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine involves a series of chemical reactions. The starting materials are 2-amino-5,6-dimethylpyridine and 2-bromoethyl methyl sulfone. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine has been extensively studied for its potential applications in scientific research. This compound is an inhibitor of a specific protein called protein kinase R (PKR). PKR plays a critical role in various cellular processes, including the regulation of gene expression and the response to stress.

properties

IUPAC Name

5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-10-11(2)17-14(12-6-4-5-7-15-12)18-13(10)16-8-9-21(3,19)20/h4-7H,8-9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZUVVAAFAULRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NCCS(=O)(=O)C)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dimethyl-N-(2-methylsulfonylethyl)-2-pyridin-2-ylpyrimidin-4-amine

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